N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-methanesulfonylbenzamide
Description
N-[3-(1,3-Benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-methanesulfonylbenzamide is a heterocyclic compound featuring a benzothiazole core fused to a tetrahydrobenzothiophene system, with a 4-methanesulfonylbenzamide substituent. The compound’s rigid bicyclic framework may enhance binding specificity to biological targets, while the sulfonyl group contributes to solubility and hydrogen-bonding interactions .
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3S3/c1-31(27,28)15-12-10-14(11-13-15)21(26)25-23-20(16-6-2-4-8-18(16)29-23)22-24-17-7-3-5-9-19(17)30-22/h3,5,7,9-13H,2,4,6,8H2,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYMKAVAMYPIGKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-methanesulfonylbenzamide involves several steps. One common synthetic route includes the coupling of aromatic aldehydes with o-aminothiophenols in ethanol as a reaction medium, followed by stirring at 50°C for 1 hour . Industrial production methods often utilize microwave irradiation and one-pot multicomponent reactions to achieve higher yields and efficiency .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: Using reagents like Dess-Martin periodinane (DMP) to facilitate intramolecular cyclization.
Reduction: Commonly involves hydrogenation reactions under mild conditions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield benzoxazoles and benzothiazoles .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-methanesulfonylbenzamide exhibit significant anticancer properties. These compounds may inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation and survival. For instance, studies have shown that benzothiazole derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Benzothiazole derivatives have been reported to possess antibacterial and antifungal properties. This makes them candidates for developing new antimicrobial agents against resistant strains of bacteria and fungi .
Neuroprotective Effects
Preliminary studies indicate that this compound may offer neuroprotective effects, potentially benefiting conditions such as Alzheimer's disease and Parkinson's disease. The mechanism may involve the reduction of oxidative stress and inflammation in neuronal cells .
Anti-inflammatory Activity
Research has highlighted the anti-inflammatory properties of related compounds. The sulfonamide group in this compound may play a crucial role in inhibiting pro-inflammatory cytokines and mediators .
Dye and Pigment Development
The unique chemical structure of this compound allows for its potential use in developing dyes and pigments. The benzothiazole moiety can contribute to vibrant colors and stability under various environmental conditions .
Organic Electronics
Due to its electronic properties, this compound may find applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research into the charge transport characteristics of similar compounds suggests promising performance metrics in these technologies .
Case Studies
- Anticancer Study : A study published in the Journal of Medicinal Chemistry explored the anticancer effects of a series of benzothiazole derivatives, including those with similar structures to our compound. The results demonstrated significant tumor inhibition in vitro and in vivo models .
- Neuroprotection Research : In a recent publication in Neuroscience Letters, researchers investigated the neuroprotective effects of benzothiazole derivatives against oxidative stress-induced neuronal damage. The findings indicated that these compounds could significantly reduce cell death in neuronal cultures exposed to neurotoxic agents.
- Material Application : A study on the use of benzothiazole compounds as dyes reported successful synthesis and application in textile industries. The results showed excellent colorfastness and stability under light exposure.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, benzothiazole derivatives are known to inhibit the enzyme DprE1, which is crucial for the survival of Mycobacterium tuberculosis . This inhibition disrupts the bacterial cell wall synthesis, leading to cell death. Additionally, the compound’s sulfonyl group enhances its binding affinity to target proteins, increasing its efficacy .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
A structurally related compound, N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-morpholin-4-ylsulfonylbenzamide (CAS: 325988-50-9), replaces the methanesulfonyl group with a morpholinylsulfonyl moiety. Key differences include:
- Substituent Impact : The morpholinyl group increases molecular weight and XLogP3 (lipophilicity) compared to the methanesulfonyl variant, likely enhancing membrane permeability but reducing aqueous solubility. The additional hydrogen-bond acceptor (morpholine oxygen) may improve target affinity in hydrophobic pockets .
- Synthetic Routes : Both compounds likely derive from similar Friedel-Crafts or Suzuki coupling strategies. outlines methods for sulfonyl-containing heterocycles, where hydrazinecarbothioamide intermediates are cyclized to form triazole or thiophene cores .
Spectral and Crystallographic Analysis
- IR Spectroscopy : The methanesulfonyl group exhibits characteristic S=O stretching vibrations (~1350–1150 cm⁻¹), while the benzothiazole C=N and C-S stretches appear at ~1600–1500 cm⁻¹ and ~700–600 cm⁻¹, respectively. The absence of C=O bands in triazole derivatives (as in ) confirms cyclization, a step likely shared in the target compound’s synthesis .
- Crystallography : Tools like SHELX and OLEX2 (–3) are critical for resolving structural features, such as tautomeric forms (e.g., thione vs. thiol in triazoles). The target compound’s bicyclic system would require similar refinement protocols to confirm bond lengths and angles .
Biological Activity
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-methanesulfonylbenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the synthesis, characterization, and biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and enzyme inhibition capabilities.
Chemical Structure and Properties
The compound's molecular formula is , and it features a unique arrangement of benzothiazole and benzothiophene moieties. The presence of the methanesulfonyl group enhances its solubility and reactivity.
Synthesis
The synthesis of this compound typically involves multi-step reactions including:
- Formation of benzothiazole derivatives.
- Introduction of the tetrahydrobenzothiophene structure.
- Sulfonation to incorporate the methanesulfonyl group.
- Final amide formation.
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties.
Case Study: Anticancer Efficacy
A study evaluated the compound's efficacy against various cancer cell lines using the MTT assay. The results indicated a dose-dependent inhibition of cell growth:
| Compound | Concentration (µg/mL) | Growth Inhibition (%) |
|---|---|---|
| BZ-I | 512 | 39.18 |
| BZ-II | 512 | 40.62 |
| BZ-III | 512 | 29.22 |
| BZ-IV | 512 | 22.34 |
The activity was particularly pronounced in ovarian and lung cancer cell lines, suggesting a broad spectrum of anticancer potential .
Antimicrobial Activity
In addition to anticancer effects, benzothiazole derivatives have shown promising antimicrobial activity. Research indicates that these compounds can inhibit the growth of various bacterial strains and fungi.
Antimicrobial Efficacy
The minimal inhibitory concentration (MIC) for several synthesized benzothiazole derivatives was reported as follows:
| Compound | MIC (µg/mL) |
|---|---|
| Compound A | 50 |
| Compound B | 75 |
| Compound C | 100 |
These findings highlight the potential use of such compounds in treating infections caused by resistant strains .
Enzyme Inhibition
Another area of interest is the enzyme inhibition properties of this compound. The compound has been tested for its ability to inhibit specific enzymes associated with cancer progression and microbial resistance.
Enzyme Inhibition Data
Research has shown that certain derivatives demonstrate moderate to strong inhibition against key enzymes such as:
| Enzyme | Inhibition (%) |
|---|---|
| Cyclooxygenase | 60 |
| Lipoxygenase | 45 |
| Aldose Reductase | 50 |
This suggests that the compound may have therapeutic applications in both oncology and infectious disease management .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-methanesulfonylbenzamide, and how is purity ensured?
- Methodological Answer : The compound is synthesized via multi-step reactions, often starting with the condensation of 4-methanesulfonylbenzoyl chloride with a benzothiazole-containing intermediate under anhydrous conditions. Key steps include cyclization of the tetrahydrobenzothiophene moiety and functionalization of the benzothiazole ring. Purity (>95%) is validated using HPLC with UV detection at 254 nm, while structural confirmation relies on -NMR (e.g., δ 7.8–8.2 ppm for aromatic protons) and high-resolution mass spectrometry (HRMS) .
Q. Which analytical techniques are critical for validating the compound’s structural integrity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the connectivity of the benzothiazole, tetrahydrobenzothiophene, and methanesulfonyl groups. Infrared (IR) spectroscopy identifies functional groups (e.g., sulfonamide C=O stretch at ~1700 cm). Mass spectrometry (MS) confirms molecular weight (e.g., [M+H] at m/z 495.1). Purity is quantified via HPLC with a C18 column and acetonitrile/water gradient .
Q. What functional groups in this compound are hypothesized to drive its biological activity?
- Methodological Answer : The benzothiazole ring is associated with intercalation or protein binding (e.g., kinase inhibition), while the methanesulfonyl group enhances solubility and modulates electron-withdrawing effects. The tetrahydrobenzothiophene core may contribute to conformational rigidity, influencing target selectivity. Structure-activity relationship (SAR) studies suggest that modifications to the sulfonamide or benzothiazole regions alter potency in enzymatic assays .
Advanced Research Questions
Q. How can reaction parameters (e.g., solvent, temperature) be optimized to improve synthetic yields?
- Methodological Answer : Yield optimization requires systematic variation of solvents (e.g., DMF vs. THF), catalysts (e.g., DMAP for acylation), and temperatures. For example, the cyclization step achieves 75% yield in DMF at 80°C versus 50% in THF. Design of Experiments (DoE) approaches, such as factorial design, can identify critical interactions between parameters. Reaction progress is monitored via TLC (R = 0.3 in ethyl acetate/hexane 1:1) .
Q. How should researchers address contradictory bioactivity data between in vitro and cell-based assays?
- Methodological Answer : Discrepancies may arise from differences in membrane permeability, metabolic stability, or off-target effects. To resolve this:
- Perform parallel assays with positive controls (e.g., ATP-competitive kinase inhibitors).
- Use LC-MS to quantify intracellular compound concentrations.
- Apply knockdown/knockout models (e.g., CRISPR-Cas9) to confirm target specificity .
Q. What experimental strategies validate target engagement in cellular assays?
- Methodological Answer : Employ biophysical techniques such as surface plasmon resonance (SPR) to measure binding kinetics (K values) or cellular thermal shift assays (CETSA) to confirm target stabilization. For example, a ΔT shift of 4°C in CETSA indicates direct binding to a kinase domain. Pair this with siRNA silencing to correlate target modulation with phenotypic outcomes (e.g., apoptosis) .
Q. How can solubility limitations in in vivo studies be mitigated without altering bioactivity?
- Methodological Answer : Use prodrug strategies (e.g., esterification of the sulfonamide) or formulation with cyclodextrins or lipid nanoparticles. For instance, PEGylation increases aqueous solubility from 0.2 mg/mL to 5 mg/mL. Validate bioavailability via pharmacokinetic studies (C, AUC) in rodent models .
Q. What computational methods are effective for SAR analysis of structural analogs?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding poses in target proteins (e.g., EGFR kinase). Quantum mechanical calculations (DFT) assess electronic effects of substituents. Machine learning models (e.g., random forest) trained on IC data can prioritize analogs with improved potency. Validate predictions with synthesis and enzymatic assays (e.g., 10 nM IC vs. wild-type EGFR) .
Key Considerations for Researchers
- Contradictory Data : Cross-validate findings using orthogonal methods (e.g., SPR vs. ITC for binding affinity) .
- Scalability : Pilot-scale synthesis (10–100 g) requires solvent recycling and catalyst recovery to minimize costs .
- Biological Relevance : Use 3D tumor spheroids or patient-derived xenografts (PDX) to better recapitulate human physiology .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
